molecular formula C11H9BrO2S B2957346 Ethyl 4-bromo-1-benzothiophene-2-carboxylate CAS No. 93103-82-3

Ethyl 4-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B2957346
CAS No.: 93103-82-3
M. Wt: 285.16
InChI Key: SACFTWLVHQBGJQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO2S and a molecular weight of 285.16 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Scientific Research Applications

Ethyl 4-bromo-1-benzothiophene-2-carboxylate has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-benzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a sulfone or sulfoxide derivative .

Comparison with Similar Compounds

Ethyl 4-bromo-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

  • Ethyl 3-amino-7-methylbenzothiophene-2-carboxylate
  • Ethyl 3-hydroxybenzothiophene-2-carboxylate
  • Ethyl 3-aminobenzothiophene-2-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives .

Properties

IUPAC Name

ethyl 4-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACFTWLVHQBGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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